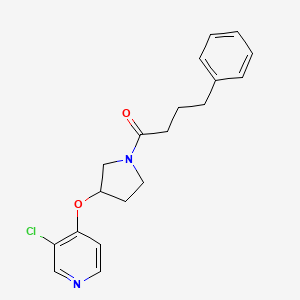![molecular formula C22H15ClFN5 B2808766 N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 892359-35-2](/img/structure/B2808766.png)
N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a chemical compound with potential applications in scientific research. This compound is a member of the triazoloquinazoline family of compounds, which have been shown to have various biological activities, including antitumor and antimicrobial properties.
Scientific Research Applications
Anticancer Activity
- A study on the synthesis of new triazoloquinoline-derived ureas showed that some compounds possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential applications in cancer therapy (Reddy et al., 2015).
Antibacterial and Antifungal Evaluation
- Another work focused on the synthesis and characterization of novel triazoloquinazolinylthioacetamides, revealing antimicrobial activity against a range of bacteria and fungi, which suggests their potential use as antimicrobial agents (Antypenko et al., 2017).
Anti-inflammatory Agents
- Research into (3H-Quinazoline-4-ylidene)hydrazides of N-protected amino acids and their heterocyclization products found high anti-inflammatory activity in certain compounds, highlighting their potential as anti-inflammatory drugs (Martynenko et al., 2019).
Adenosine Receptor Antagonists
- A study on 2-Amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists discovered compounds with significant selectivity towards the A3 adenosine receptor, indicating potential applications in the development of drugs targeting cardiovascular diseases, inflammatory diseases, and cancer (Burbiel et al., 2016).
Antimicrobial and Nematicidal Agents
- A series of triazoloquinazolinylthiazolidinones was prepared, showing significant antimicrobial and nematicidal properties against a variety of pathogens and nematodes, suggesting their use as agricultural pesticides or antimicrobial agents (Reddy et al., 2016).
properties
IUPAC Name |
N-benzyl-7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN5/c23-16-9-10-19-18(12-16)21(25-13-14-5-2-1-3-6-14)26-22-20(27-28-29(19)22)15-7-4-8-17(24)11-15/h1-12H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVQHYUCIANGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

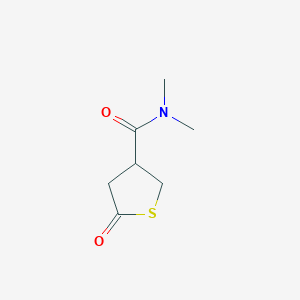



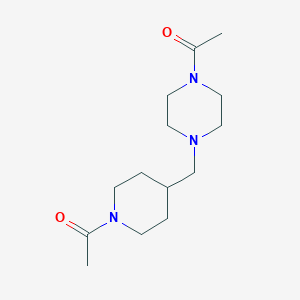
![3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2808692.png)
![(E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2808693.png)
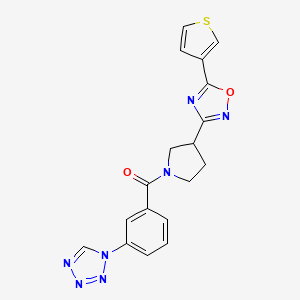
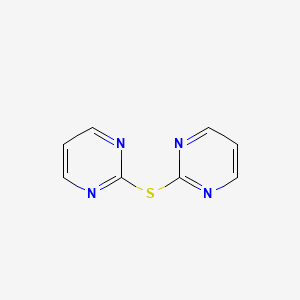
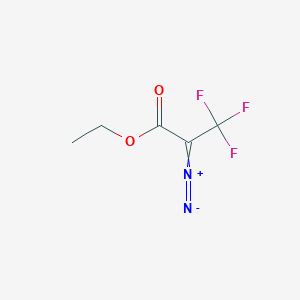
![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)

![2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione](/img/structure/B2808703.png)
